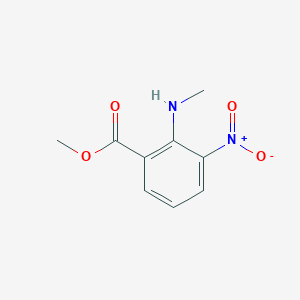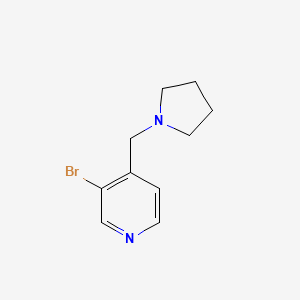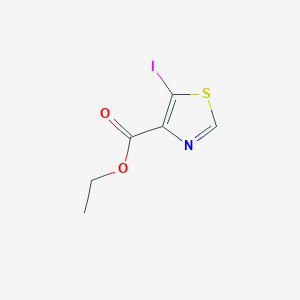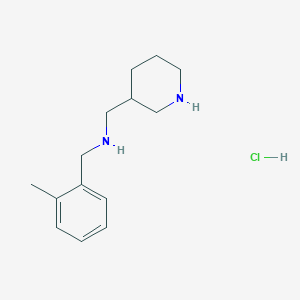![molecular formula C6H16ClNS B1457365 2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride CAS No. 1423028-14-1](/img/structure/B1457365.png)
2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride
Descripción general
Descripción
“2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride” is a chemical compound with potential applications in scientific research . It is a versatile compound that can be used to investigate various biological processes and develop novel treatments.
Molecular Structure Analysis
The molecular structure of “2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride” is represented by the molecular formula C6H16ClNS . The InChI code for this compound is 1S/C12H18ClNS.ClH/c1-9(2)8-15-12(7-14)10-4-3-5-11(13)6-10;/h3-6,9,12H,7-8,14H2,1-2H3;1H .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .Aplicaciones Científicas De Investigación
Synthesis and Hepatoprotective Agents
Research focused on the synthesis of sulfanyl-substituted compounds, including structural analogues to SAM (S-adenosyl-L-methionine), a known hepatoprotective drug. The study involved synthesizing bis(isoxazolylsulfanyl)alkanes using a one-pot method and evaluating their hepatoprotective properties. The compounds demonstrated hepatoprotective activity comparable to SAM, indicating potential therapeutic applications in liver protection. This research opens avenues for developing new hepatoprotective drugs based on sulfanyl-substituted compounds (Akhmetova et al., 2018).
Metabolic Pathways and Toxicity
Another line of research has explored the metabolism of various compounds, including those structurally related to 2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride, in animal models. Understanding the metabolic pathways, including oxidation, reduction, and conjugation processes, is crucial for assessing the potential toxicological implications and therapeutic applications of these compounds. Studies on the metabolism of related compounds have revealed complex pathways involving various metabolites, which are essential for evaluating their pharmacokinetics and potential toxic effects (Kanamori et al., 2002).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
2-(2-methylpropylsulfanyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NS.ClH/c1-6(2)5-8-4-3-7;/h6H,3-5,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXOYRZBBFSRFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



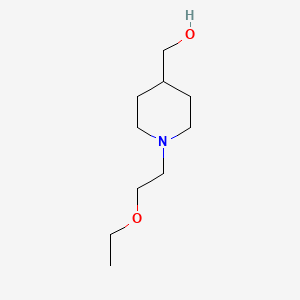
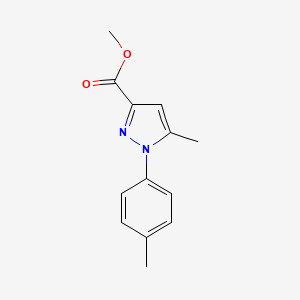
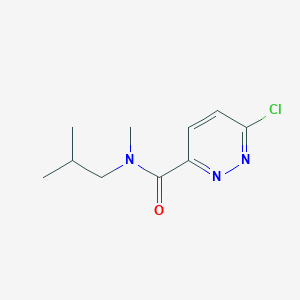
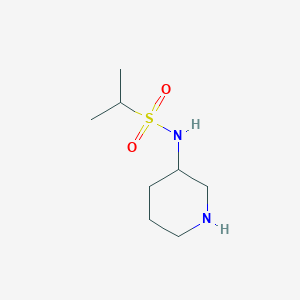

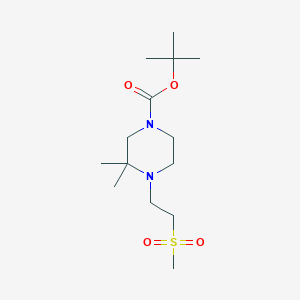
![2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B1457291.png)

![6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1457293.png)
